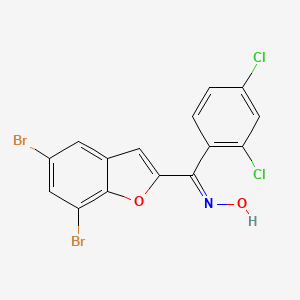

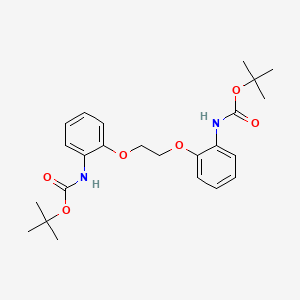

2-氯-6-(1H-吲哚-1-基)苯基甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 2-chloro-6-(1H-indol-1-yl)benzenecarbonitrile involves complex reactions. For instance, the synthesis of naphthostyryl derivatives through nucleophilic substitution of methylthio groups with C-nucleophiles has been documented. Such methods have contributed to the broader understanding of synthesizing structurally similar compounds (Dyachenko et al., 2014). Additionally, the three-component reaction of 2-alkynylbenzaldehyde, malononitrile, and indole under mild conditions produces derivatives, showcasing the versatility in synthetic approaches for related compounds (Qiu et al., 2010).

Molecular Structure Analysis

Molecular structure analysis, such as X-ray diffraction (XRD), provides crucial insights into the arrangement of atoms within a compound. For compounds similar to 2-chloro-6-(1H-indol-1-yl)benzenecarbonitrile, XRD studies have elucidated detailed structural configurations, offering a deep understanding of their molecular geometry and bond lengths (Katritzky et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving compounds like 2-chloro-6-(1H-indol-1-yl)benzenecarbonitrile demonstrate their reactivity and potential for forming various derivatives. For example, the AlCl(3)-mediated C-C bond-forming reaction between 2-chloroquinoline-3-carbonitrile and indoles highlights the chemical versatility and potential for generating new compounds with diverse properties (Kumar et al., 2012).

Physical Properties Analysis

The physical properties of a compound, such as melting point, boiling point, and solubility, are determined by its molecular structure. While specific data on 2-chloro-6-(1H-indol-1-yl)benzenecarbonitrile is not readily available, studies on related compounds provide valuable proxies for understanding its likely physical characteristics (Jukić et al., 2010).

Chemical Properties Analysis

The chemical properties of such compounds, including reactivity with various reagents, stability under different conditions, and the ability to undergo specific types of chemical reactions, are essential for their application in various fields. Research into similar compounds has shed light on their chemical behavior and potential for further modification and application (Michaelidou & Koutentis, 2009).

科学研究应用

合成抗炎药物

Rehman、Saini和Kumar(2022年)的研究探索了使用与2-氯-6-(1H-吲哚-1-基)苯基腈在结构上相关的化合物合成新的查尔酮衍生物。这些衍生物是通过一系列反应合成的,从吲哚和氯乙酰氯开始,导致合成的化合物通过卡拉胶诱导的大鼠后爪水肿模型评估其抗炎活性。这项研究展示了该化合物在创造具有潜在治疗应用Rehman, Z., Saini, P., & Kumar, S. (2022). Synthesis and Biological Evaluation of Some New Chalcone Derivatives as Anti-inflammatory Agents. Current Drug Discovery Technologies.的新分子方面的实用性。

有机化学中的新合成

Michaelidou和Koutentis(2009年)描述了将2-氯-6-(1H-吲哚-1-基)苯基腈衍生物转化为3-氨基吲哚-2-腈,使用三苯基膦。这项研究展示了该化合物在有机合成中的灵活性,提供了一条路径来合成在制药研究中具有重要意义的吲哚衍生物Michaelidou, S. S., & Koutentis, P. K. (2009). The conversion of 2-(4-chloro-5H-1,2,3-dithiazolylideneamino)benzonitriles into 3-aminoindole-2-carbonitriles using triphenylphosphine. Tetrahedron, 65, 8428-8433.。

吡喃的多米诺合成

Sivakumar、Kanchithalaivan和Kumar(2013年)开发了一种多米诺一锅法合成方法,用于创建五取代的4H-吡喃,涉及2-氯-6-(1H-吲哚-1-基)苯基腈衍生物。这种合成方法强调了该化合物在促进产生用于药物化学中的重要杂环化合物的复杂化学反应中的作用Sivakumar, S., Kanchithalaivan, S., & Kumar, R. (2013). A one-pot three-component domino protocol for the synthesis of penta-substituted 4H-pyrans. RSC Advances, 3, 13357-13364.。

萘基苯乙烯衍生物的合成

Dyachenko、Kashner和Samusenko(2014年)报告了通过涉及与2-氯-6-(1H-吲哚-1-基)苯基腈相关的化合物的亲核取代反应合成新的萘基苯乙烯衍生物。这项研究突出了该化合物在生成结构多样的分子方面的实用性,这些分子可能有助于开发新材料或治疗剂Dyachenko, V., Kashner, A. Y., & Samusenko, Yu. V. (2014). Synthesis of new naphthostyryl derivatives via nucleophilic substitution of methylthio group with C-nucleophiles. Russian Journal of General Chemistry, 84, 259-263.。

未来方向

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that 2-chloro-6-(1H-indol-1-yl)benzenecarbonitrile and similar compounds could have potential applications in the development of new drugs and therapies.

属性

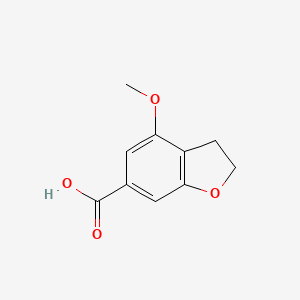

IUPAC Name |

2-chloro-6-indol-1-ylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2/c16-13-5-3-7-15(12(13)10-17)18-9-8-11-4-1-2-6-14(11)18/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICCKRNSDFWWTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C3=C(C(=CC=C3)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-6-(1H-indol-1-yl)benzenecarbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-[(3S)-3-piperidyl]acetamide](/img/structure/B2495989.png)

![4-{[1-(cyclohexylacetyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B2495990.png)

![3-[(4-ethoxyphenyl)sulfonyl]-6-methylquinolin-4(1H)-one](/img/structure/B2495992.png)

![7-(1H-pyrrol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2495997.png)

![(4R,6R)-4-hydroxy-2,8,14-triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-7-one](/img/structure/B2495998.png)

![4-[(Boc-amino)methyl]-3-methoxybenzoic acid](/img/structure/B2496001.png)